molecular formula C9H8ClF3 B1390655 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene CAS No. 1138444-91-3

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene

Cat. No. B1390655
M. Wt: 208.61 g/mol
InChI Key: ZAFIOHQUQASXQZ-UHFFFAOYSA-N
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Description

“1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene” is a chemical compound with the CAS Number: 1138444-89-9 . It has a molecular weight of 212.57 and its molecular formula is C8H5ClF4 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF4/c1-8(12,13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.57 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available.

Scientific Research Applications

1. Carbene Chemistry and Pyrolysis

Research on carbene chemistry involving compounds related to 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene, such as trichloro(1,1-difluoroethyl)silane, has shown their utility in generating various chlorofluorosilanes and vinyl fluoride through pyrolysis. This process demonstrates the potential of these compounds in synthetic chemistry, particularly in the formation of intermediate carbenes and their subsequent reactions (Bevan, Haszeldine, Middleton, & Tipping, 1975).

2. Synthesis of NMDA Receptor Antagonists

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene has been used as a starting material in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. This showcases its role in developing pharmaceutical compounds that interact with specific neural receptors (Xun & Qing-ping, 2004).

3. Vaporization Enthalpies of Substituted Methylbenzenes

Studies have been conducted on the vaporization enthalpies of various substituted methylbenzenes, including those with chloro- and fluoro- groups. This research is vital in understanding the thermodynamic properties of these compounds, which has implications in material science and chemical engineering (Verevkin et al., 2014).

4. Electrochemical Fluorination

Electrochemical fluorination studies of aromatic compounds closely related to 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene have been performed. These studies provide insights into the mechanisms and efficiencies of fluorination reactions, which are crucial in organic synthesis and industrial processes (Horio et al., 1996).

5. SNAr Reactions and Electronic Effects

Research on the mechanism of aromatic nucleophilic substitution (SNAr) reactions involving compounds like 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene has helped in understanding the interplay of steric and electronic factors in these reactions. This is significant for designing and predicting outcomes in organic synthesis (Onyido & Hirst, 1991).

properties

IUPAC Name

1-chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-5-3-6(9(2,12)13)8(11)4-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFIOHQUQASXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206390
Record name 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene

CAS RN

1138444-91-3
Record name 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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